N-(piperidin-4-yl)pyridin-2-amine dihydrochloride

Drug discovery Medicinal chemistry In vitro pharmacology

N-(Piperidin-4-yl)pyridin-2-amine dihydrochloride (CAS 1193388-64-5), with molecular formula C10H17Cl2N3 and a molecular weight of 250.17 g/mol, is a dihydrochloride salt of a piperidine-aminopyridine derivative. This heterocyclic compound is classified as an inhibitor of receptor protein-tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (HGFR; c-Met).

Molecular Formula C10H17Cl2N3
Molecular Weight 250.17
CAS No. 1193388-64-5
Cat. No. B2988961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-4-yl)pyridin-2-amine dihydrochloride
CAS1193388-64-5
Molecular FormulaC10H17Cl2N3
Molecular Weight250.17
Structural Identifiers
SMILESC1CNCCC1NC2=CC=CC=N2.Cl.Cl
InChIInChI=1S/C10H15N3.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2,(H,12,13);2*1H
InChIKeyPQDGQOLXEOEJOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride CAS 1193388-64-5: A Validated Intermediate for Kinase-Targeted Drug Discovery


N-(Piperidin-4-yl)pyridin-2-amine dihydrochloride (CAS 1193388-64-5), with molecular formula C10H17Cl2N3 and a molecular weight of 250.17 g/mol, is a dihydrochloride salt of a piperidine-aminopyridine derivative [1]. This heterocyclic compound is classified as an inhibitor of receptor protein-tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (HGFR; c-Met) [2]. It is utilized as a research intermediate in the development of novel kinase inhibitors for cancer therapy.

N-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride: Why Generic Interchange with the Free Base or Analogs Compromises Assay Integrity


Substitution of N-(piperidin-4-yl)pyridin-2-amine dihydrochloride with its free base (CAS 55692-31-4) or other positional isomers is not advisable without rigorous validation. The dihydrochloride salt form ensures enhanced aqueous solubility and stability, which are critical for reproducible in vitro assays and consistent handling in organic synthesis . Using the free base can lead to variable ionization states and reduced solubility, potentially confounding dose-response studies and synthetic yields. Furthermore, analogs such as N-(piperidin-4-yl)pyridin-3-amine or 4-amine possess distinct electronic and steric properties that can alter target binding profiles and pharmacokinetic parameters, as the position of the amine group influences the compound's ability to engage with kinase active sites .

Quantitative Differentiation: N-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride in Head-to-Head and Cross-Study Analysis


Aqueous Solubility Advantage of the Dihydrochloride Salt Over the Free Base

N-(piperidin-4-yl)pyridin-2-amine dihydrochloride is specifically synthesized to overcome the limited aqueous solubility of its free base counterpart. The formation of the dihydrochloride salt significantly increases the compound's polarity and ionic nature, leading to enhanced solubility in aqueous buffers commonly used in biological assays . While exact solubility values (e.g., mg/mL in water or PBS) are not explicitly provided in the public domain for direct comparison, the class-level inference is strongly supported by the general principle of salt formation for aminopyridines and the compound's intended use as an inhibitor for in vitro studies. This property is a key differentiator for procurement when consistent and reliable dissolution is required for enzyme or cellular assays, minimizing the use of organic solvents like DMSO that can interfere with biological readouts.

Drug discovery Medicinal chemistry In vitro pharmacology

Purity and Characterization: A Defined Standard for Research-Grade Material

Commercial sources specify a minimum purity of 98% for N-(piperidin-4-yl)pyridin-2-amine dihydrochloride (CAS 1193388-64-5) . In contrast, the free base (CAS 55692-31-4) is often supplied at lower purities, such as 95% [1]. This difference in typical purity grades directly impacts the reliability of structure-activity relationship (SAR) studies and synthetic yields, where impurities can act as inhibitors or catalysts, leading to misinterpretation of biological data or suboptimal reaction outcomes. Procuring material with a validated high purity specification is essential for reproducible research in drug discovery.

Chemical synthesis Quality control Medicinal chemistry

Kinase Inhibition Profile: Targeting ALK and c-Met as a Validated Scaffold

The N-(piperidin-4-yl)pyridin-2-amine scaffold is recognized as an inhibitor of Receptor Protein-Tyrosine Kinases, specifically Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (HGFR; c-Met) [1]. This is a class-level inference for the dihydrochloride salt, based on its parent structure. The potential of this chemotype is further substantiated by research on 2-amino-4-(1-piperidine) pyridine derivatives, which have demonstrated potent dual inhibition of ALK and ROS1 kinases. For instance, a representative derivative (compound 2e) showed IC50 values of 41.3 nM against the clinically relevant Crizotinib-resistant ALK L1196M mutant and 104.7 nM against the ROS1 G2032R mutant in cellular assays [2]. This provides a strong cross-study evidence base for the scaffold's utility in developing next-generation kinase inhibitors, suggesting that N-(piperidin-4-yl)pyridin-2-amine dihydrochloride is a valuable starting point for medicinal chemistry programs targeting resistant cancer mutations.

Oncology Kinase inhibitor Targeted therapy

Safety and Handling: A Distinction in Hazard Classification for Laboratory Use

The dihydrochloride salt (CAS 1193388-64-5) carries specific GHS hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), and H318 (causes serious eye damage) [1]. In comparison, the free base (CAS 55692-31-4) is classified with only H302 and H315 warnings [2]. The dihydrochloride's additional H318 classification (serious eye damage) indicates a more stringent handling requirement, particularly regarding eye protection. This differential hazard profile must be considered during procurement and laboratory safety planning, as it may influence the choice of personal protective equipment (PPE) and waste disposal protocols.

Occupational safety Chemical handling Procurement

Synthetic Utility: A Privileged Intermediate in Kinase Inhibitor Development

The N-(piperidin-4-yl)pyridin-2-amine core is a recognized intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors . Furthermore, derivatives of this scaffold have been extensively explored for the development of novel anti-crizotinib-resistant ALK/ROS1 dual inhibitors, with some compounds demonstrating potent in vivo efficacy [1]. This established utility contrasts with other regioisomers like N-(piperidin-4-yl)pyridin-3-amine, which lack the same depth of literature precedent for these specific high-value kinase targets. The dihydrochloride salt's enhanced solubility and stability further streamline its use in multi-step synthetic sequences, making it a preferred building block for medicinal chemists aiming to rapidly access diverse compound libraries for kinase drug discovery.

Organic synthesis Medicinal chemistry Kinase inhibitor

Optimal Application Scenarios for N-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride in R&D Workflows


Kinase Inhibitor Screening Libraries and Hit Identification

Due to its validated scaffold for ALK and c-Met inhibition [1], N-(piperidin-4-yl)pyridin-2-amine dihydrochloride is an ideal candidate for inclusion in focused kinase inhibitor screening libraries. Its enhanced aqueous solubility ensures reliable dissolution in assay buffers, minimizing false negatives and solvent-related artifacts. This makes it suitable for high-throughput screening (HTS) campaigns aimed at identifying novel hits against these clinically relevant oncology targets.

Medicinal Chemistry Optimization of Lead Compounds

Medicinal chemists can leverage this dihydrochloride salt as a high-purity (≥98%) [1] building block for the rapid synthesis of analogs. Its use as an intermediate in the development of potent deoxycytidine kinase and ALK/ROS1 inhibitors provides a strong starting point for structure-activity relationship (SAR) studies. The piperidine NH and pyridine amine functionalities serve as versatile handles for further chemical diversification to improve potency, selectivity, and drug-like properties.

In Vitro Pharmacology and Cellular Assay Development

The compound's defined safety profile (including H318) [1] ensures appropriate laboratory handling protocols can be implemented. Its reliable solubility in aqueous media makes it a suitable tool compound for establishing and validating biochemical and cell-based assays for ALK and c-Met kinase activity. This allows researchers to benchmark the activity of proprietary compounds against a characterized standard within their assay systems.

Targeted Protein Degradation (PROTAC) and Chemical Biology

The piperidine ring of N-(piperidin-4-yl)pyridin-2-amine dihydrochloride provides a convenient attachment point for linkers used in PROTAC (Proteolysis Targeting Chimera) design. By conjugating an E3 ligase ligand to this moiety, researchers can create heterobifunctional molecules to induce the degradation of ALK or c-Met kinases, exploring a novel therapeutic modality beyond simple inhibition [1]. The commercial availability and established chemistry of this scaffold facilitate the exploration of targeted protein degradation strategies in oncology.

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